1,3-Benzenediamine, N,N-dimethyl-

Description

The exact mass of the compound 1,3-Benzenediamine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Benzenediamine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

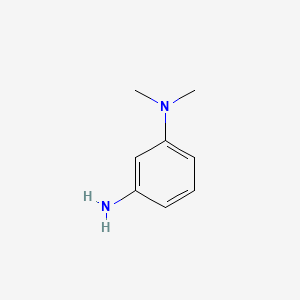

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSBHVJQXZLIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3575-32-4 (di-hydrochloride) | |

| Record name | N,N-Dimethyl-3-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062664 | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-04-6 | |

| Record name | N,N-Dimethyl-m-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzenediamine, N,N'-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1,3-Benzenediamine, N,N'-dimethyl-, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

1,3-Benzenediamine, N,N'-dimethyl-, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. Its structure, featuring two methyl groups on the nitrogen atoms of the meta-oriented diamine, makes it a valuable building block in the synthesis of a range of more complex molecules, including dyes, polymers, and pharmacologically active compounds. The strategic placement of the methyl groups can influence the solubility, reactivity, and biological activity of the final products.

This guide will focus on the two most prevalent and practical synthetic routes for the preparation of this compound:

-

Reductive Amination of m-Phenylenediamine: A one-pot reaction that utilizes formaldehyde as the methyl source and a reducing agent to directly dimethylate the primary amine groups.

-

Direct Alkylation of m-Phenylenediamine: A classical approach involving the use of a methylating agent, such as methyl iodide, to introduce the methyl groups onto the nitrogen atoms.

Synthetic Pathways

The synthesis of 1,3-Benzenediamine, N,N'-dimethyl- primarily begins with the commercially available precursor, m-phenylenediamine (1,3-diaminobenzene). The two main strategies to introduce the N,N'-dimethyl functionality are detailed below.

Pathway 1: Reductive Amination (Eschweiler-Clarke Reaction)

Reductive amination is a highly efficient method for the N-alkylation of amines. The Eschweiler-Clarke reaction is a specific variation of this that employs formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot procedure is advantageous as it typically avoids the formation of quaternary ammonium salts and often results in high yields.[1]

The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. The formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide in the process.[1] For a primary diamine like m-phenylenediamine, this process occurs at both amine groups to yield the desired N,N'-dimethylated product.

Pathway 2: Direct Alkylation

Direct alkylation involves the reaction of m-phenylenediamine with a suitable methylating agent, such as methyl iodide or dimethyl sulfate. This is a classical SN2 reaction where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent.

A significant challenge with this method is controlling the degree of methylation. Over-alkylation can lead to the formation of quaternary ammonium salts. Therefore, careful control of stoichiometry and reaction conditions is crucial. The use of a base, such as potassium carbonate, is often necessary to neutralize the acid byproduct of the reaction.

Experimental Protocols

The following protocols are representative examples for the synthesis of N,N'-dimethyl-1,3-benzenediamine. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Reductive Amination via Eschweiler-Clarke Reaction

This protocol is adapted from the general principles of the Eschweiler-Clarke reaction.

Materials:

-

m-Phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine m-phenylenediamine (1.0 equivalent) with an excess of formic acid (e.g., 5-10 equivalents).

-

To this mixture, add an excess of formaldehyde solution (e.g., 4-6 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC-MS.[1]

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Direct Alkylation with Methyl Iodide

This protocol is based on standard N-alkylation procedures for aromatic amines.

Materials:

-

m-Phenylenediamine

-

Methyl iodide

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Saturated sodium chloride solution (brine)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of m-phenylenediamine (1.0 equivalent) in acetonitrile in a round-bottom flask, add potassium carbonate (2.5 equivalents).

-

Add methyl iodide (2.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of N,N'-dimethyl-1,3-benzenediamine and related compounds. Note that specific yields and optimal conditions can vary based on the scale of the reaction and the purity of the starting materials.

Table 1: Comparison of Synthetic Pathways

| Parameter | Reductive Amination (Eschweiler-Clarke) | Direct Alkylation |

| Starting Material | m-Phenylenediamine | m-Phenylenediamine |

| Methyl Source | Formaldehyde | Methyl Iodide / Dimethyl Sulfate |

| Reducing Agent | Formic Acid | Not applicable |

| Typical Yield | High (>80%)[1] | Moderate to High (variable) |

| Key Advantages | One-pot, avoids quaternary salts, high yields | Readily available reagents |

| Key Disadvantages | Requires careful pH control during work-up | Risk of over-alkylation, may require inert atmosphere |

Table 2: Representative Reaction Conditions

| Pathway | Reagent Equivalents (per mole of m-PDA) | Solvent | Temperature (°C) | Reaction Time (h) |

| Reductive Amination | Formaldehyde (4-6), Formic Acid (5-10) | None or Water | 80 - 100 | 4 - 8 |

| Direct Alkylation | Methyl Iodide (2.2), K₂CO₃ (2.5) | Acetonitrile | 50 - 60 | 12 - 24 |

Experimental Workflow

The general workflow for the synthesis and purification of 1,3-Benzenediamine, N,N'-dimethyl- is outlined below.

Conclusion

The synthesis of 1,3-Benzenediamine, N,N'-dimethyl- can be effectively achieved through either reductive amination or direct alkylation of m-phenylenediamine. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The Eschweiler-Clarke reaction offers a robust and high-yielding one-pot synthesis, while direct alkylation provides a more classical approach. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reliable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-1,3-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N,N'-dimethyl-1,3-phenylenediamine, a key intermediate in various chemical industries. This document details established methodologies, including reductive amination of m-phenylenediamine and the reduction of dinitrobenzene derivatives, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and replication.

Introduction

N,N'-dimethyl-1,3-phenylenediamine is a symmetrical aromatic diamine that serves as a versatile building block in the synthesis of dyes, polymers, and pharmaceuticals. Its structural features allow for further chemical modifications, making it a valuable precursor in the development of novel compounds. The selection of an appropriate synthetic route is crucial and often depends on factors such as starting material availability, desired purity, and scalability. This guide explores the most common and effective methods for its preparation.

Synthetic Strategies

The synthesis of N,N'-dimethyl-1,3-phenylenediamine can be approached through several pathways. The most prevalent methods involve the methylation of m-phenylenediamine or the reduction of a corresponding dinitro or nitro-amino precursor.

Reductive Amination of m-Phenylenediamine

Reductive amination is a widely used method for the formation of C-N bonds. In this approach, m-phenylenediamine is reacted with an aldehyde, typically formaldehyde, in the presence of a reducing agent to form the dimethylated product.

A detailed protocol for the reductive amination of m-phenylenediamine is as follows:

-

Reaction Setup: To a solution of m-phenylenediamine (1 equivalent) in a suitable solvent such as methanol, an aqueous solution of formaldehyde (2.2 equivalents) is added.

-

Reduction: A reducing agent, for instance, sodium borohydride, is added portion-wise to the reaction mixture while maintaining the temperature below 20°C. The reaction is stirred for several hours at room temperature.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then dissolved in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification can be achieved through column chromatography or distillation under reduced pressure.

An In-depth Technical Guide to the Chemical Properties of N,N'-dimethyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N'-dimethyl-m-phenylenediamine and its dihydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate or in other research applications.

Chemical Identity and Physical Properties

N,N'-dimethyl-m-phenylenediamine, also known as 3-(dimethylamino)aniline, is an aromatic amine. It is commercially available as both the free base and a more stable dihydrochloride salt. The key identification and physical properties are summarized in the tables below.

Table 1: Chemical Identification of N,N'-dimethyl-m-phenylenediamine and its Dihydrochloride Salt

| Identifier | N,N'-dimethyl-m-phenylenediamine (Free Base) | N,N'-dimethyl-m-phenylenediamine Dihydrochloride |

| CAS Number | 2836-04-6[1] | 3575-32-4[2][3] |

| Molecular Formula | C₈H₁₂N₂[1] | C₈H₁₂N₂·2HCl[2][3] |

| Molecular Weight | 136.198 g/mol [1] | 209.12 g/mol [2][3] |

| IUPAC Name | N¹,N¹-dimethylbenzene-1,3-diamine | N¹,N¹-dimethylbenzene-1,3-diamine;dihydrochloride |

| Synonyms | 3-(Dimethylamino)aniline, 3-Amino-N,N-dimethylaniline[1] | 3-(Dimethylamino)aniline dihydrochloride, 3-Amino-N,N-dimethylaniline dihydrochloride[4] |

Table 2: Physical Properties of N,N'-dimethyl-m-phenylenediamine and its Dihydrochloride Salt

| Property | N,N'-dimethyl-m-phenylenediamine (Free Base) | N,N'-dimethyl-m-phenylenediamine Dihydrochloride |

| Appearance | Clear colorless liquid[1] | White to off-white powder[1] |

| Melting Point | < -20 °C[1] | 217 °C (decomposes)[3] |

| Boiling Point | 244.1 °C at 760 mmHg[1] | Not applicable |

| Density | 1.049 g/cm³[1] | Not available |

| Flash Point | 88.8 °C[1] | Not applicable |

| Vapor Pressure | 0.0309 mmHg at 25 °C[1] | Not available |

| Refractive Index | 1.607[1] | Not available |

| Solubility | Not available | Soluble in water (100mg/2ml)[3] |

Spectroscopic Data

-

¹H NMR (N,N'-dimethyl-m-phenylenediamine Dihydrochloride): Spectra are available in chemical databases.[5]

-

¹³C NMR (N,N'-dimethyl-m-phenylenediamine Dihydrochloride): Spectra are available in chemical databases.[6]

-

IR (N,N'-dimethyl-m-phenylenediamine Dihydrochloride): Spectra are available in chemical databases.[7]

Chemical Reactivity and Applications

N,N'-dimethyl-m-phenylenediamine is a versatile chemical intermediate. Its reactivity is characterized by the two amino groups on the benzene ring. The dimethylamino group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. The primary amino group can undergo typical reactions of aromatic amines, such as diazotization.

This compound is useful in organic synthesis.[8] For instance, it is used in the preparation of various dimethylamino-aniline derivatives.[9]

Experimental Protocols: Synthesis of Phenylenediamines

While a specific protocol for the m-isomer was not detailed in the provided search results, a general approach for the synthesis of a related isomer, N,N-dimethyl-p-phenylenediamine, involves the reduction of the corresponding nitroaniline. This can be adapted for the synthesis of the m-isomer. Below are examples of such synthetic procedures.

Catalytic Hydrogenation of p-nitro-N,N-dimethylaniline

A common method for the synthesis of N,N-dimethyl-p-phenylenediamine is the catalytic hydrogenation of p-nitro-N,N-dimethylaniline.

Experimental Workflow: Catalytic Hydrogenation

Caption: Synthesis of N,N-dimethyl-p-phenylenediamine via catalytic hydrogenation.

Detailed Protocol:

-

In a 100mL flask, combine 4.50g (0.027mol) of p-nitro-N,N-dimethylaniline, 60mL of ethanol, and 0.45g of CuO/C catalyst.[6]

-

Heat the mixture to 60°C.[6]

-

Add 1.5mL (0.03mol) of hydrazine hydrate dropwise.[6]

-

Stir the reaction and monitor its completion using Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.[6]

-

Once the reaction is complete, filter the mixture to remove the catalyst.[6]

-

Concentrate the filtrate.[6]

-

Recrystallize the resulting solid from a mixed solvent of ethyl acetate and petroleum ether (1:2 volume ratio) to obtain the final product.[6]

Synthesis of N,N-dimethyl-p-phenylenediamine Dihydrochloride

A facile route for the synthesis of the dihydrochloride salt involves a two-step process starting from 4-chloro-nitro-benzene.

Logical Relationship: Two-Step Dihydrochloride Synthesis

Caption: Two-step synthesis of the dihydrochloride salt.

Detailed Protocol:

-

Step 1: Synthesis of N,N-dimethyl-4-nitro aniline:

-

In a 5-liter stainless steel pressure reactor, charge 500.0g (3.17mol) of 4-chloro-nitro-benzene, 2.0 L of dimethyl formamide (DMF), 466.0g (5.71mol) of N,N-dimethyl amine hydrochloride, and 740.0g (8.8mol) of sodium bicarbonate.[10]

-

Heat the reaction mixture to 120°C with stirring (500 RPM) for 2 hours. The pressure will increase to approximately 20kg/cm².[10]

-

Monitor the reaction completion by TLC.[10]

-

After completion, cool the reactor and quench the slurry in water.[10]

-

Filter the mixture and wash the wet cake with water.[10]

-

Dry the product in a tray drier to obtain N,N-dimethyl-4-nitro aniline.[10]

-

-

Step 2: Synthesis of N,N-dimethyl-p-phenylenediamine Dihydrochloride:

-

In a 5-liter stainless steel pressure reactor, charge 500.0g (3.0mol) of N,N-dimethyl-4-nitro-aniline, 50.0g of Raney nickel, and 2.5 L of ethanol.[10]

-

Flush the reactor with nitrogen and then hydrogen.[10]

-

Pressurize the reactor with hydrogen to 5 kg/cm ² and maintain this pressure for 2 hours at 45°C.[10]

-

Monitor the reaction completion by TLC.[10]

-

After completion, filter off the catalyst.[10]

-

The filtrate contains the free base, which can then be converted to the dihydrochloride salt through standard methods involving the addition of hydrochloric acid.

-

Safety and Handling

N,N'-dimethyl-m-phenylenediamine dihydrochloride is considered a hazardous substance.[11] It is toxic by inhalation, in contact with skin, and if swallowed.[11] It is also irritating to the eyes, respiratory system, and skin, and may cause sensitization by skin contact.[11] There is limited evidence of a carcinogenic effect.[11]

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Use only with adequate ventilation.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a respirator if necessary.

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

N,N'-dimethyl-m-phenylenediamine is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. Due to its hazardous nature, appropriate safety precautions must be taken during its handling and use. This guide provides a foundational understanding of this compound for its application in research and development.

References

- 1. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 13C NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. N,N-Dimethyl-p-phenylenediamine formicrobiology, =99.0 536-46-9 [sigmaaldrich.com]

- 5. N,N-DIMETHYL-M-PHENYLENEDIAMINE DIHYDROCHLORIDE(3575-32-4) 1H NMR spectrum [chemicalbook.com]

- 6. N,N-DIMETHYL-M-PHENYLENEDIAMINE DIHYDROCHLORIDE(3575-32-4) 13C NMR spectrum [chemicalbook.com]

- 7. N,N-DIMETHYL-M-PHENYLENEDIAMINE DIHYDROCHLORIDE(3575-32-4) IR Spectrum [chemicalbook.com]

- 8. N,N-Dimethyl-m-phenylenediamine, Dihydrochloride [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. N,N-dimethyl-m-phenylenediamine(2836-04-6) 1H NMR [m.chemicalbook.com]

- 11. N,N-Dimethyl-1,4-phenylenediamine(99-98-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of 1,3-Benzenediamine, N,N'-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Benzenediamine, N,N'-dimethyl-, a significant organic compound. This document is intended to serve as a valuable resource for professionals in research, development, and academia, offering detailed data, experimental insights, and procedural workflows.

Compound Identification

-

Chemical Name: 1,3-Benzenediamine, N,N'-dimethyl-

-

Synonyms: N1,N3-Dimethylbenzene-1,3-diamine, N,N'-Dimethyl-1,3-phenylenediamine, N,N'-dimethyl-m-phenylenediamine[1][2]

Summary of Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1,3-Benzenediamine, N,N'-dimethyl-.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Boiling Point | 85-86 °C at 1 Torr | [1][2] |

| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 5.60 ± 0.25 | [1][2] |

| LogP (Predicted) | 1.916 | [1][2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of this specific compound are not extensively published. However, standard methodologies can be applied. Below are representative protocols for the determination of boiling point and for analytical separation via HPLC.

3.1. Determination of Boiling Point (General Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like 1,3-Benzenediamine, N,N'-dimethyl-, which has a boiling point specified under reduced pressure, a vacuum distillation setup is required.

Objective: To determine the boiling point of 1,3-Benzenediamine, N,N'-dimethyl- at a specific pressure.

Apparatus:

-

Distillation flask (e.g., a Claisen flask)

-

Heating mantle or oil bath

-

Thermometer or thermocouple

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Boiling chips or a magnetic stirrer

Procedure:

-

Place a small volume of 1,3-Benzenediamine, N,N'-dimethyl- and boiling chips into the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Connect the apparatus to the vacuum pump and the manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 1 Torr).

-

Begin heating the distillation flask gently.

-

Observe the temperature as the liquid begins to boil and a steady stream of condensate is collected in the receiving flask.

-

The temperature at which the liquid boils and condenses under the stable, reduced pressure is recorded as the boiling point at that pressure.

3.2. High-Performance Liquid Chromatography (HPLC) for Analysis

A reverse-phase HPLC method can be utilized for the analysis and separation of 1,3-Benzenediamine, N,N'-dimethyl-.[4]

Objective: To separate and quantify 1,3-Benzenediamine, N,N'-dimethyl- in a sample.

Instrumentation and Conditions:

-

Column: Newcrom R1 HPLC column[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid). For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV detector at a suitable wavelength or a Mass Spectrometer.

-

Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.[4]

Synthesis and Reaction Workflow

1,3-Benzenediamine, N,N'-dimethyl- is not typically involved in biological signaling pathways but is a key intermediate in chemical synthesis. Its preparation can be achieved through several routes. One common method is the direct N-alkylation of m-phenylenediamine.

Caption: A generalized workflow for the synthesis of 1,3-Benzenediamine, N,N'-dimethyl-.

References

- 1. N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N1,N3-DiMethylbenzene-1,3-diaMine|lookchem [lookchem.com]

- 3. N1,N3-Dimethylbenzene-1,3-diamine | 14814-75-6 | Benchchem [benchchem.com]

- 4. 1,3-Benzenediamine, N,N-dimethyl- | SIELC Technologies [sielc.com]

In-Depth Technical Guide: 1,3-Benzenediamine, N,N'-dimethyl- (CAS 14814-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenediamine, N,N'-dimethyl-, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic amine with the chemical formula C₈H₁₂N₂. This document provides a comprehensive overview of its chemical and physical properties, available synthesis and analytical methodologies, and a discussion of its toxicological profile based on data for related compounds. It is important to note that while this compound is available commercially, detailed studies on its biological activity and potential applications in drug development are limited in publicly accessible literature. Much of the available toxicological data pertains to the broader class of phenylenediamines or more complex derivatives.

Chemical and Physical Properties

The fundamental physicochemical properties of 1,3-Benzenediamine, N,N'-dimethyl- are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 14814-75-6 | |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 85-86 °C at 1 Torr | |

| Predicted Density | 1.061 ± 0.06 g/cm³ | |

| Predicted pKa | 5.60 ± 0.25 | |

| Predicted LogP | 1.916 | |

| Physical Form | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature |

Synthesis and Purification

Generalized Synthetic Approach: N-Alkylation of m-Phenylenediamine

A plausible synthetic route involves the direct methylation of m-phenylenediamine using a suitable methylating agent in the presence of a base to neutralize the acid byproduct.[1]

Illustrative Experimental Protocol (Adapted from a related compound)

Disclaimer: The following protocol is for the synthesis of the related para-isomer, N,N-dimethyl-p-phenylenediamine, and is provided as an illustrative example due to the lack of a specific protocol for the meta-isomer. Researchers should adapt and optimize this procedure for the synthesis of the target compound.

Reaction: Reduction of p-nitro-N,N-dimethylaniline.

Materials:

-

p-nitro-N,N-dimethylaniline (0.015 mol)

-

Ethanol (30 mL)

-

CuO/C catalyst (0.23 g)

-

Hydrazine hydrate (0.03 mol)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a 100 mL flask, add p-nitro-N,N-dimethylaniline, ethanol, and the CuO/C catalyst.

-

Heat the mixture to 75°C with stirring.

-

Add hydrazine hydrate dropwise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (approximately 5 hours), filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from a mixture of ethyl acetate and petroleum ether (1:2 v/v) to yield the purified product.

Purification

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and catalyst residues. For a liquid product, vacuum distillation is a common method. For solid products, recrystallization from a suitable solvent system is typically employed.

Analytical Methods

The characterization and purity assessment of 1,3-Benzenediamine, N,N'-dimethyl- can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of N,N-dimethyl-1,3-benzenediamine.[2]

General Parameters:

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[2]

-

Detection: UV detection at an appropriate wavelength.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the N-methyl protons. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.

Biological Activity and Drug Development Potential

There is a significant lack of publicly available data on the biological activity, mechanism of action, and drug development applications specifically for 1,3-Benzenediamine, N,N'-dimethyl- (CAS 14814-75-6). The majority of toxicological and biological research on related compounds has focused on p-phenylenediamines and their more complex derivatives, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), which is a known antioxidant in rubber manufacturing and has been studied for its environmental and biological effects.[3]

General Toxicity of Aromatic Amines

Aromatic amines as a class are known to exhibit toxicity, which is often linked to their metabolic activation.[4] The primary mechanism involves the N-oxidation of the amino group to form aryl-N-hydroxylamines.[4] These reactive metabolites can then lead to cellular damage.

Postulated Mechanism of Action: Metabolic Activation

The general mechanism of metabolic activation for aromatic amines can be illustrated as follows:

This metabolic activation can lead to the formation of adducts with cellular macromolecules like DNA and proteins, potentially causing cytotoxicity and genotoxicity.[4] Studies on phenylenediamine derivatives have shown that they can induce oxidative stress and apoptosis in cells.[5]

Safety and Handling

Disclaimer: The following information is based on data for the dihydrochloride salt of a related isomer or the general class of phenylenediamines and should be used as a guide. A specific Safety Data Sheet (SDS) for 1,3-Benzenediamine, N,N'-dimethyl- should be consulted before handling.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Causes skin and eye irritation.[6]

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

Conclusion

1,3-Benzenediamine, N,N'-dimethyl- (CAS 14814-75-6) is a chemical intermediate with defined physical and chemical properties. While general synthetic routes can be inferred from related compounds, specific, detailed experimental protocols and comprehensive analytical data are not widely published. A significant gap exists in the understanding of its biological activity, with a lack of studies on its potential applications in drug development and its interaction with biological signaling pathways. The available toxicological information is largely based on related phenylenediamine derivatives and suggests that the compound should be handled with care due to potential toxicity. Further research is required to fully elucidate the biological effects and potential applications of this compound.

References

- 1. N1,N3-Dimethylbenzene-1,3-diamine | 14814-75-6 | Benchchem [benchchem.com]

- 2. 1,3-Benzenediamine, N,N-dimethyl- | SIELC Technologies [sielc.com]

- 3. A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment [mdpi.com]

- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenylenediamine induced hepatocyte cytotoxicity redox. Cycling mediated oxidative stress without oxygen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to N,N'-dimethyl-1,3-benzenediamine dihydrochloride

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N,N'-dimethyl-1,3-benzenediamine dihydrochloride. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and visual representations of chemical processes.

Core Properties

N,N'-dimethyl-1,3-benzenediamine dihydrochloride, also known as 3-amino-N,N-dimethylaniline dihydrochloride, is a chemical compound with the molecular formula C₈H₁₄Cl₂N₂. It is the dihydrochloride salt of N,N'-dimethyl-1,3-benzenediamine. This compound is typically a white to off-white crystalline solid.[1] It is soluble in water.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N'-dimethyl-1,3-benzenediamine dihydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 209.12 g/mol | [1] |

| CAS Number | 3575-32-4 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 217 °C (decomposes) | [1] |

| Solubility | Soluble in water (100 mg/2 mL), clear to slightly hazy solution.[1] | |

| InChI | 1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H | [1] |

| InChIKey | BZJPIQKDEGXVFG-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)c1cccc(N)c1.Cl.Cl | [1] |

Toxicological Properties

The toxicological profile of N,N'-dimethyl-1,3-benzenediamine dihydrochloride indicates that it is a hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[3] There is limited evidence of a carcinogenic effect.[3]

| Hazard Statement | Classification | Reference |

| Acute Toxicity (Oral) | Toxic if swallowed | [3] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | [3] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | |

| Specific target organ toxicity (single exposure) | May cause respiratory irritation | [3] |

| Carcinogenicity | Limited evidence of a carcinogenic effect | [3] |

| Sensitization | May cause sensitization by skin contact | [3] |

Experimental Protocols

Synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride

The following protocol describes a facile and scalable synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride from 4-chloro-nitro-benzene.[4]

Step 1: Synthesis of N,N-Dimethyl-4-nitroaniline

-

Charge a 5 L stainless steel pressure reactor with 500.0 g (3.17 mol) of 4-chloro-nitro-benzene, 2.0 L of dimethylformamide (DMF), 466.0 g (5.71 mol) of N,N-dimethylamine hydrochloride, and 740.0 g (8.8 mol) of sodium bicarbonate.

-

Heat the reaction mixture to 120°C with stirring at 500 RPM for 2 hours. The pressure will increase to approximately 20 kg/cm ².

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reactor using an internal cooling coil.

-

Quench the reaction slurry in water and filter the precipitate.

-

Wash the wet cake with water and dry it in a tray drier to yield N,N-dimethyl-4-nitroaniline.

Step 2: Reduction of N,N-Dimethyl-4-nitroaniline

-

Charge a 5 L stainless steel pressure reactor with 500.0 g (3.0 mol) of N,N-dimethyl-4-nitroaniline, 50.0 g of Raney nickel, and 2.5 L of ethanol.

-

Flush the reactor twice with nitrogen gas at 1 kg/cm ² and then with hydrogen gas at 1 kg/cm ².

-

Pressurize the reactor with hydrogen to 5 kg/cm ² and maintain this pressure for 2 hours at 45°C.

-

Monitor the reaction progress by TLC.

-

After completion, filter off the Raney nickel catalyst.

Step 3: Formation of the Dihydrochloride Salt

-

Transfer the filtrate from the previous step to a reaction vessel.

-

Adjust the pH of the filtrate to 1-2 by adding isopropanolic hydrochloric acid (IPA.HCl).

-

Maintain the reaction for 1 hour, during which the product will precipitate.

-

Filter the slurry and wash the solid with 200.0 mL of ethanol.

-

Dry the product in a vacuum tray drier to obtain N,N-dimethyl-p-phenylenediamine dihydrochloride.

Applications and Biological Activity

While N,N'-dimethyl-1,3-benzenediamine dihydrochloride is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds, its biological activity is an area of interest in pharmaceutical research.[5] It has been used in the preparation of a dimethylamino-aniline derivative.[1]

The isomeric compound, N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD), has documented applications in biochemical assays. It is used in the determination of peroxidase activity, where it is converted into a red semiquinone pigment.[6] DMPD is also utilized in high iron diamine-alcian blue (HID-AB) staining procedures to differentiate between sialomucins and sulfomucins in histological samples of the gastrointestinal tract.[6]

Signaling Pathways

Currently, there is no publicly available scientific literature detailing the involvement of N,N'-dimethyl-1,3-benzenediamine dihydrochloride in specific signaling pathways. Its biological effects and potential mechanisms of action remain an area for future investigation.

Visualization of a Potential Application

The following diagram illustrates the principle of the peroxidase test, a known application for the related compound N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD). This serves as a conceptual model for how such a molecule can be used in a biochemical assay.

Conclusion

N,N'-dimethyl-1,3-benzenediamine dihydrochloride is a chemical intermediate with well-defined physical and chemical properties. While its direct biological applications and involvement in signaling pathways are not yet elucidated, the study of its isomers provides a framework for potential areas of investigation. The synthetic protocols and assay principles outlined in this guide offer a foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds. As with any hazardous chemical, appropriate safety precautions are paramount during handling and use.

References

- 1. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]

- 2. 3575-32-4|N1,N1-Dimethylbenzene-1,3-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CAS 3575-32-4: 1,3-Benzenediamine, N1,N1-dimethyl-, hydroc… [cymitquimica.com]

- 6. scientificlabs.com [scientificlabs.com]

Solubility of N,N'-dimethyl-m-phenylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N,N'-dimethyl-m-phenylenediamine in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides qualitative solubility information based on structurally similar compounds and outlines detailed experimental protocols for determining the solubility of aromatic amines. These methodologies, including gravimetric and UV-Vis spectroscopic analysis, provide a framework for researchers to generate precise solubility data. Additionally, a conceptual synthesis workflow for N,N'-dimethyl-m-phenylenediamine is presented.

Introduction

N,N'-dimethyl-m-phenylenediamine is an aromatic amine with applications as an intermediate in the synthesis of dyes, polymers, and pharmaceuticals. Understanding its solubility in various organic solvents is critical for its use in synthesis, purification, and formulation processes. Solvent selection directly impacts reaction kinetics, yield, and the ease of product isolation. This guide provides an overview of the expected solubility characteristics and detailed methods for its empirical determination.

Solubility Profile

Table 1: Expected Qualitative Solubility of N,N'-dimethyl-m-phenylenediamine in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Likely Soluble |

| Nonpolar Aromatic | Toluene, Benzene | Likely Soluble |

| Chlorinated | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

Note: This table is based on the qualitative solubility of the p-isomer and general principles of solubility. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for N,N'-dimethyl-m-phenylenediamine, established experimental methods should be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

N,N'-dimethyl-m-phenylenediamine

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of N,N'-dimethyl-m-phenylenediamine to a series of glass vials, each containing a known volume of a different organic solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(mass of vial with solute - mass of empty vial) / volume of supernatant withdrawn] * 100

UV-Vis Spectroscopic Method

For compounds that have a chromophore, UV-Vis spectroscopy offers a sensitive and accurate method for determining solubility.[5][6][7][8][9] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Materials:

-

N,N'-dimethyl-m-phenylenediamine

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of N,N'-dimethyl-m-phenylenediamine and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for N,N'-dimethyl-m-phenylenediamine in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method (Section 3.1).

-

Sample Preparation for Analysis:

-

Carefully withdraw a small, known volume of the clear supernatant from the saturated solution.

-

Dilute this aliquot with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of N,N'-dimethyl-m-phenylenediamine in the solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflows for solubility determination and a conceptual synthesis of N,N'-dimethyl-m-phenylenediamine.

Caption: A conceptual workflow for the synthesis of N,N'-dimethyl-m-phenylenediamine.

Caption: Workflow for the gravimetric determination of solubility.

Caption: Workflow for UV-Vis spectroscopic determination of solubility.

Conclusion

While quantitative solubility data for N,N'-dimethyl-m-phenylenediamine in organic solvents is not extensively documented, its structural similarity to the p-isomer suggests good solubility in a range of common polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric and UV-Vis spectroscopic methods provided in this guide offer robust and reliable means of determination. The successful application of N,N'-dimethyl-m-phenylenediamine in research and development hinges on a thorough understanding of its physical properties, with solubility being a primary consideration for process optimization and formulation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N,N-Dimethyl-p-phenylenediamine, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of N,N'-dimethyl-1,3-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of N,N'-dimethyl-1,3-phenylenediamine, a key aromatic diamine with applications in various fields of chemical synthesis and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with established experimental protocols for analogous compounds, offering a robust resource for researchers.

Chemical Structure and Properties

N,N'-dimethyl-1,3-phenylenediamine, also known as N,N'-dimethyl-m-phenylenediamine, is an organic compound with the chemical formula C₈H₁₂N₂. Its structure features a benzene ring substituted with two methylamino groups at positions 1 and 3.

Molecular Structure:

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N,N'-dimethyl-1,3-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N,N'-dimethyl-1,3-benzenediamine. This document outlines the expected spectral data, detailed experimental protocols for sample preparation and analysis, and logical workflows for spectral interpretation.

Introduction

N,N'-dimethyl-1,3-benzenediamine is an aromatic diamine with applications in various fields of chemical synthesis. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide offers a detailed examination of its ¹H and ¹³C NMR spectra, providing a valuable resource for researchers and professionals working with this molecule.

¹H and ¹³C NMR Spectral Data

Table 1: ¹H NMR Spectral Data of N,N'-dimethyl-1,3-benzenediamine Dihydrochloride

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Note: Specific experimental ¹H NMR data for the dihydrochloride salt, including chemical shifts, multiplicities, and coupling constants, were not found in the conducted searches. The table is provided as a template for expected signals.

Table 2: ¹³C NMR Spectral Data of N,N'-dimethyl-1,3-benzenediamine Dihydrochloride

| Chemical Shift (δ) (ppm) | Assignment |

| [Data not available] | [Data not available] |

Note: Specific experimental ¹³C NMR chemical shifts for the dihydrochloride salt were not found in the conducted searches. The table is provided as a template for expected signals.

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of N,N'-dimethyl-1,3-benzenediamine. Given the potential for air-sensitivity of aromatic amines, appropriate handling techniques are included.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic amines include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.8 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.8 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Handling (for air-sensitive samples):

-

If the sample is air-sensitive, perform all sample preparation steps under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Use a J-Young NMR tube or a standard NMR tube with a septum-sealed cap to prevent exposure to air.

-

Degas the solvent by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through it before use.

-

-

Filtration: To ensure a homogeneous magnetic field and obtain sharp NMR signals, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak is often used as a secondary reference.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of sufficient concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Spectral Width: A spectral width of 0 to 200 ppm is typically used.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the NMR analysis of N,N'-dimethyl-1,3-benzenediamine.

Caption: Workflow for NMR analysis of N,N'-dimethyl-1,3-benzenediamine.

Caption: Key NMR correlations in N,N'-dimethyl-1,3-benzenediamine.

FTIR spectroscopy of N,N'-dimethyl-m-phenylenediamine

An In-depth Technical Guide to the FTIR Spectroscopy of N,N'-dimethyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of N,N'-dimethyl-m-phenylenediamine. It details the characteristic vibrational frequencies, provides a general experimental protocol for spectral acquisition, and presents a logical workflow for FTIR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who are working with or characterizing this and similar aromatic amine compounds.

Introduction to FTIR Spectroscopy of Aromatic Amines

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to aromatic amines such as N,N'-dimethyl-m-phenylenediamine, FTIR spectroscopy provides a vibrational spectrum that is a unique fingerprint of the molecule. The position, intensity, and shape of the absorption bands in the infrared spectrum can be correlated to specific vibrational modes of the chemical bonds within the molecule.

N,N'-dimethyl-m-phenylenediamine is a tertiary and secondary aromatic amine, and its FTIR spectrum is characterized by absorptions arising from N-H, C-N, C-H, and aromatic C=C bonds, as well as bending vibrations associated with these groups. Understanding these characteristic absorptions is crucial for the identification and characterization of this compound.

Predicted Vibrational Frequencies of N,N'-dimethyl-m-phenylenediamine

The following table summarizes the expected FTIR absorption frequencies for N,N'-dimethyl-m-phenylenediamine based on the analysis of its functional groups and comparison with similar aromatic amines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak - Medium | This peak is characteristic of the secondary amine group (-NH-CH₃). |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Multiple weak to medium bands are expected in this region due to the stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) groups. |

| Aromatic C=C Ring Stretch | 1620 - 1580 and 1520 - 1480 | Medium - Strong | Two to three bands are typically observed for the stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| N-H Bend (Secondary Amine) | 1550 - 1490 | Variable | This bending vibration can sometimes overlap with the aromatic C=C stretching bands. |

| C-N Stretch (Aromatic Tertiary Amine) | 1335 - 1250 | Strong | This strong absorption is characteristic of the C-N bond where the nitrogen is part of a tertiary amine and attached to the aromatic ring. |

| C-N Stretch (Aromatic Secondary Amine) | 1335 - 1250 | Strong | Similar to the tertiary amine, the secondary amine C-N stretch also appears in this region. |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 680 | Strong | The substitution pattern on the benzene ring (1,3-disubstituted) will influence the exact position and number of these strong absorption bands. |

Experimental Protocol for FTIR Analysis

The following is a general experimental protocol for obtaining an FTIR spectrum of a solid sample like N,N'-dimethyl-m-phenylenediamine using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Computer with FTIR software for data acquisition and analysis.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).

-

Place a small amount of the N,N'-dimethyl-m-phenylenediamine sample directly onto the center of the ATR crystal.

-

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

3.3. Data Acquisition

-

Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

-

The software will automatically perform the Fourier transform to generate the infrared spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum by the software.

3.4. Post-Acquisition

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to known values.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a chemical sample such as N,N'-dimethyl-m-phenylenediamine.

Caption: A logical workflow for FTIR analysis.

Conclusion

This technical guide has provided a detailed overview of the . The tabulated data of expected vibrational frequencies, the general experimental protocol, and the logical workflow diagram offer a comprehensive resource for the characterization of this compound. While the provided data is based on established principles of infrared spectroscopy and comparison with related molecules, it is recommended to confirm these findings with an experimental spectrum of a pure sample of N,N'-dimethyl-m-phenylenediamine. The information contained herein should prove valuable for researchers and professionals in their analytical and developmental work.

Technical Guide: UV-Vis Absorption Spectrum of N,N'-dimethyl-1,3-benzenediamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-dimethyl-1,3-benzenediamine, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic amine used as an intermediate in the synthesis of various organic molecules, including polymers and dyes. The characterization of this compound is crucial for its application, and UV-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing its electronic properties. This guide provides a summary of the expected UV-Vis absorption characteristics of N,N'-dimethyl-1,3-benzenediamine based on data from structurally related compounds and outlines a comprehensive protocol for its spectral acquisition.

Expected Spectroscopic Properties and Data from Analogues

The UV-Vis spectrum of an aromatic amine is influenced by the substitution pattern on the aromatic ring and the nature of the substituents. The amino groups (-NHCH₃) in N,N'-dimethyl-1,3-benzenediamine are auxochromes, which typically cause a bathochromic (red) shift of the absorption bands of the benzene ring to longer wavelengths and an increase in their intensity.

For context, the spectral data for the parent compound, 1,3-phenylenediamine, and a related isomer are presented below. It is anticipated that N,N'-dimethyl-1,3-benzenediamine would exhibit absorption maxima in a similar range.

Table 1: UV-Vis Absorption Data for 1,3-Phenylenediamine

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 237 nm | Data not available | Dimethyl sulfoxide |

| 299 nm | Data not available | Dimethyl sulfoxide |

Note: Data derived from a study on p-phenylenediamine (PPD), which also reported the spectrum for its meta-isomer in DMSO.[1]

Table 2: UV-Vis Absorption Data for N,N-Dimethyl-p-phenylenediamine (para-isomer)

| Wavelength (λmax) | log ε | Solvent |

| 284 nm | 4.24 | Ether |

| 328 nm | 3.46 | Ether |

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a quantitative UV-Vis absorption spectrum of N,N'-dimethyl-1,3-benzenediamine, the following detailed experimental protocol is recommended. This procedure is based on standard methodologies for analyzing aromatic amines.[2]

3.1 Materials and Equipment

-

Analyte: High-purity N,N'-dimethyl-1,3-benzenediamine.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the position and intensity of absorption bands.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes: Class A, for accurate preparation of solutions.

-

Analytical balance.

3.2 Preparation of Solutions

-

Stock Solution: Accurately weigh a precise amount of N,N'-dimethyl-1,3-benzenediamine and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1.0 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 1.0 A.U.).

3.3 Instrumental Analysis

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the working solution of N,N'-dimethyl-1,3-benzenediamine.

-

Spectrum Acquisition: Place the sample cuvette back into the sample holder and acquire the absorption spectrum over the selected wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Workflow and Data Relationships

The process of obtaining and analyzing the UV-Vis spectrum follows a logical workflow, from sample preparation to final data interpretation. This workflow ensures accuracy and reproducibility of the results.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis absorption spectrum is a critical parameter for the characterization of N,N'-dimethyl-1,3-benzenediamine. While direct spectral data is not widely published, analysis of its structural analogues suggests that characteristic absorption bands should be expected in the 230-330 nm range. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality UV-Vis spectra, enabling the determination of key quantitative parameters such as λmax and molar absorptivity, which are essential for quality control, reaction monitoring, and material characterization.

References

Mass Spectrometry of N,N'-Dimethyl-1,3-phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of N,N'-dimethyl-1,3-phenylenediamine. Due to the absence of publicly available mass spectral data for this specific compound, this document presents a theoretically derived fragmentation pathway based on established principles of mass spectrometry for aromatic and methylated amines. It includes a proposed fragmentation diagram, a generalized experimental protocol for data acquisition via electron ionization mass spectrometry, and a workflow diagram for the experimental process. This guide serves as a foundational resource for researchers working with N,N'-dimethyl-1,3-phenylenediamine and similar compounds, enabling them to predict, identify, and characterize this molecule in various experimental settings.

Introduction

N,N'-dimethyl-1,3-phenylenediamine, a substituted aromatic diamine, is a compound of interest in various chemical and pharmaceutical research areas. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of N,N'-dimethyl-1,3-phenylenediamine under mass spectrometric conditions is essential for its unambiguous identification in complex matrices. This guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation pathways and provides a comprehensive experimental protocol for its analysis.

Predicted Electron Ionization (EI) Fragmentation Pathway

The mass spectrum of N,N'-dimethyl-1,3-phenylenediamine is expected to be characterized by the formation of a stable molecular ion followed by a series of fragmentation steps typical for aromatic amines and N-methylated compounds. The molecular weight of N,N'-dimethyl-1,3-phenylenediamine (C8H12N2) is 136.19 g/mol . The proposed fragmentation cascade is initiated by the loss of a hydrogen atom or a methyl group.

The key predicted fragmentation steps include:

-

Formation of the Molecular Ion (m/z 136): Ionization of the molecule by electron impact will lead to the formation of the molecular ion [M]•+.

-

Loss of a Hydrogen Radical (m/z 135): A common fragmentation pathway for amines is the loss of a hydrogen atom from the methyl group or the aromatic ring, resulting in a stable [M-H]+ ion.

-

Loss of a Methyl Radical (m/z 121): Cleavage of a C-N bond can lead to the expulsion of a methyl radical (•CH3), forming a prominent [M-CH3]+ ion.

-

Further Fragmentation: Subsequent fragmentations may involve the loss of HCN, C2H2, or other small neutral molecules from the primary fragment ions.

Proposed Fragmentation Diagram

Caption: Proposed EI fragmentation pathway for N,N'-dimethyl-1,3-phenylenediamine.

Quantitative Data

As of the last update, a publicly available, experimentally determined mass spectrum for N,N'-dimethyl-1,3-phenylenediamine could not be located. The following table provides a template for summarizing the key ions and their relative abundances, which would be populated upon experimental data acquisition.

| m/z | Proposed Fragment | Relative Abundance (%) |

| 136 | [M]•+ | To be determined |

| 135 | [M-H]+ | To be determined |

| 121 | [M-CH3]+ | To be determined |

| 94 | [M-CH3-HCN]+ | To be determined |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a general protocol for the acquisition of an electron ionization (EI) mass spectrum for a solid organic compound like N,N'-dimethyl-1,3-phenylenediamine.

Instrumentation

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Direct insertion probe or a gas chromatograph for sample introduction.

Reagents and Materials

-

N,N'-dimethyl-1,3-phenylenediamine (solid)

-

High-purity solvent (e.g., methanol or dichloromethane) for sample preparation if using GC introduction.

Sample Preparation

-

Direct Insertion Probe:

-

Place a small amount (microgram to nanogram quantities) of the solid sample into a clean capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

GC Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).

-

Inject an appropriate volume (e.g., 1 µL) into the gas chromatograph.

-

Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Rate: 1 scan/second

Data Acquisition

-

Introduce the sample into the ion source via the direct insertion probe or GC.

-

Acquire mass spectra over the specified mass range.

-

If using a direct insertion probe, gradually heat the probe to volatilize the sample.

-

Collect data until a representative spectrum of the analyte is obtained.

Data Analysis

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Compare the obtained spectrum with theoretical predictions and, if available, library spectra.

Experimental Workflow Diagram

Caption: General experimental workflow for EI-MS analysis.

Conclusion